methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate is a synthetic organic compound notable for its applications in various scientific fields It's characterized by a complex molecular structure that includes methoxy groups, a benzoate ester, a pyrrolidinyl sulfonyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate typically involves multistep organic reactions:
Esterification: : Starting with the benzoic acid derivative, esterification can be carried out using methanol and an acid catalyst to form the methyl ester.
Sulfonylation: : Introduction of the sulfonyl group typically involves reaction with a sulfonyl chloride in the presence of a base, like triethylamine.
Formation of Triazole: : The triazole ring is usually synthesized via a click chemistry reaction, typically using azide and alkyne precursors under copper(I)-catalyzed conditions.
Methoxymethyl Protection: : Methoxymethyl groups are introduced by reacting with chloromethyl methyl ether in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process would need optimization for yield, purity, and cost-efficiency:
Batch Processing: : Each step is carried out sequentially in large reactors with careful control of temperature, pH, and solvent.
Flow Chemistry: : Using continuous flow reactors to enhance reaction efficiency, reduce waste, and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction: : Reduction reactions may target the triazole or sulfonyl groups under specific conditions, altering the compound's reactivity and properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzoate ester or triazole moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: : Using reducing agents like lithium aluminium hydride (LAH) or hydrogenation with palladium catalysts.
Substitution: : Using nucleophiles like ammonia or amines under basic conditions for nucleophilic substitution reactions.
Major Products
Oxidation: : Formation of benzoic acids or aldehydes.
Reduction: : Formation of simpler alcohols or amines.
Substitution: : Introduction of new functional groups at reactive sites on the molecule.
Scientific Research Applications
Chemistry
Catalyst Design: : Used as a ligand in organometallic chemistry for the development of new catalysts.
Material Science: : Precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its complex structure and reactive sites.
Probe Development: : Utilized in the design of chemical probes for biological imaging and diagnostics.
Medicine
Drug Development: : Investigation as a lead compound for novel pharmaceuticals targeting various diseases.
Therapeutic Agents: : Potential use in designing drugs with anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Polymer Synthesis: : Component in the synthesis of specialized polymers with unique properties.
Coating and Paints: : Used in developing high-performance coatings and paints with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially influencing gene expression, cellular proliferation, or apoptosis.
Comparison with Similar Compounds
Unique Features
Functional Diversity: : Presence of multiple reactive groups (methoxy, sulfonyl, triazole) provides unique reactivity compared to simpler analogs.
Structural Complexity: : Offers a versatile scaffold for further derivatization and study.
Similar Compounds
Methyl 4-methoxybenzoate: : Lacks the sulfonyl and triazole groups, hence less complex and less reactive.
4-Methoxybenzenesulfonyl Chloride: : Contains the sulfonyl group but not the ester or triazole, offering different reactivity and application scope.
This detailed exploration highlights the synthetic routes, chemical properties, and diverse applications of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate. It's a fascinating compound with broad scientific and industrial relevance.
Properties
IUPAC Name |
methyl 4-methoxy-3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S/c1-25-11-13-9-21(19-18-13)14-6-7-20(10-14)28(23,24)16-8-12(17(22)27-3)4-5-15(16)26-2/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLSOZXSHAOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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